molecular formula C14H22N2O4 B2694623 N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide CAS No. 2361854-11-5

N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide

Cat. No.: B2694623
CAS No.: 2361854-11-5
M. Wt: 282.34
InChI Key: FYZJTYHAOBJPAW-UHFFFAOYSA-N
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Description

N-[2-({1,4-dioxaspiro[45]decan-6-yl}carbamoyl)ethyl]prop-2-enamide is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide typically involves the palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This precursor is obtained from 2-acetylcyclohexanone through a series of steps including ethylene ketal formation, hydrazone formation, and iodination . The aminocarbonylation reaction is carried out in the presence of a palladium-phosphine precatalyst, with various amine nucleophiles influencing the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide is unique due to its combination of the spirocyclic core with the carbamoyl and prop-2-enamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-12(17)15-8-6-13(18)16-11-5-3-4-7-14(11)19-9-10-20-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJTYHAOBJPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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